molecular formula C10H13ClO B3433292 5-Tert-butyl-2-chlorophenol CAS No. 20942-69-2

5-Tert-butyl-2-chlorophenol

Cat. No. B3433292
CAS RN: 20942-69-2
M. Wt: 184.66 g/mol
InChI Key: VUXFBRWEYFXPNT-UHFFFAOYSA-N
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Description

5-Tert-butyl-2-chlorophenol (5-TBCP) is an organic compound belonging to the class of phenols. It is a white crystalline solid with a molecular weight of 194.55 g/mol and a melting point of 75-77°C. 5-TBCP is soluble in most organic solvents and is widely used in various industrial and research applications.

Mechanism Of Action

5-Tert-butyl-2-chlorophenol is believed to act as an antioxidant, scavenging free radicals and preventing oxidative damage. It is also believed to act as an anti-inflammatory agent, inhibiting the production of pro-inflammatory cytokines.

Biochemical And Physiological Effects

5-Tert-butyl-2-chlorophenol has been shown to have a wide range of biochemical and physiological effects. In vitro studies have shown that it can inhibit the activity of enzymes involved in the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-6. It has also been shown to have anti-bacterial and anti-fungal activity. In vivo studies have demonstrated that 5-Tert-butyl-2-chlorophenol can reduce inflammation and improve wound healing.

Advantages And Limitations For Lab Experiments

5-Tert-butyl-2-chlorophenol is an ideal compound for laboratory experiments as it is relatively easy to synthesize, has a wide range of biochemical and physiological effects, and is relatively nontoxic. However, it is important to note that 5-Tert-butyl-2-chlorophenol is a potent antioxidant and may interfere with the results of certain experiments.

Future Directions

Future research on 5-Tert-butyl-2-chlorophenol may focus on its potential therapeutic applications, such as the treatment of inflammatory and infectious diseases. Studies may also focus on the effects of 5-Tert-butyl-2-chlorophenol on cell signaling pathways and its potential to modulate gene expression. Additionally, further research may explore the mechanisms underlying its antioxidant and anti-inflammatory activities. Finally, research on the potential toxicity of 5-Tert-butyl-2-chlorophenol in humans and animals is needed to ensure its safe use in laboratory and therapeutic applications.

Scientific Research Applications

5-Tert-butyl-2-chlorophenol is widely used in scientific research applications, such as the synthesis of other organic compounds, the study of biochemical and physiological effects, and the development of new materials. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other industrial products.

properties

IUPAC Name

5-tert-butyl-2-chlorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClO/c1-10(2,3)7-4-5-8(11)9(12)6-7/h4-6,12H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUXFBRWEYFXPNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301289559
Record name 2-Chloro-5-(1,1-dimethylethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301289559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Tert-butyl-2-chlorophenol

CAS RN

20942-69-2
Record name 2-Chloro-5-(1,1-dimethylethyl)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20942-69-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-5-(1,1-dimethylethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301289559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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